Cas no 2228564-06-3 (3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine)

3,3-Difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine is a fluorinated cyclobutylamine derivative with a methoxy-substituted nitrophenyl moiety. Its structural features, including the difluorinated cyclobutane ring and electron-withdrawing nitro group, contribute to its potential utility in medicinal chemistry and agrochemical applications. The presence of the methoxy group enhances solubility and modulates electronic properties, while the amine functionality provides a reactive handle for further derivatization. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting fluorinated scaffolds. Its rigid cyclobutane core offers conformational constraints, which can be advantageous in drug design for improving selectivity and metabolic stability.
3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine structure
2228564-06-3 structure
Product name:3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine
CAS No:2228564-06-3
MF:C12H14F2N2O3
MW:272.247970104218
CID:5978491
PubChem ID:165632473

3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine
    • [3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
    • EN300-1950936
    • 2228564-06-3
    • Inchi: 1S/C12H14F2N2O3/c1-19-9-4-2-3-8(10(9)16(17)18)11(7-15)5-12(13,14)6-11/h2-4H,5-7,15H2,1H3
    • InChI Key: VIXCQJBCGKEHBC-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C=CC=C(C=2[N+](=O)[O-])OC)(CN)C1)F

Computed Properties

  • Exact Mass: 272.09724864g/mol
  • Monoisotopic Mass: 272.09724864g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 81.1Ų

3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1950936-0.1g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
0.1g
$1131.0 2023-09-17
Enamine
EN300-1950936-5.0g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
5g
$3728.0 2023-06-03
Enamine
EN300-1950936-1g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
1g
$1286.0 2023-09-17
Enamine
EN300-1950936-5g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
5g
$3728.0 2023-09-17
Enamine
EN300-1950936-0.25g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
0.25g
$1183.0 2023-09-17
Enamine
EN300-1950936-2.5g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
2.5g
$2520.0 2023-09-17
Enamine
EN300-1950936-10g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
10g
$5528.0 2023-09-17
Enamine
EN300-1950936-0.5g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
0.5g
$1234.0 2023-09-17
Enamine
EN300-1950936-10.0g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
10g
$5528.0 2023-06-03
Enamine
EN300-1950936-1.0g
[3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutyl]methanamine
2228564-06-3
1g
$1286.0 2023-06-03

Additional information on 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine

Recent Advances in the Study of 3,3-Difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine (CAS: 2228564-06-3)

3,3-Difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine (CAS: 2228564-06-3) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutylmethanamine core and difluoro substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine involves a multi-step process that includes the formation of the cyclobutyl ring and subsequent functionalization with fluorine and methoxy-nitroaryl groups. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have also explored its stability under various physiological conditions, which is critical for its potential use as a drug.

Pharmacological studies have revealed that 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine exhibits significant activity in modulating specific biological targets. Preliminary in vitro and in vivo experiments suggest that it may interact with enzymes or receptors involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Additionally, its unique chemical structure allows for selective binding, which could minimize off-target effects and enhance therapeutic efficacy.

Recent research has also investigated the compound's pharmacokinetic and toxicological profiles. Early findings indicate that it has favorable absorption and distribution properties, although further studies are needed to fully understand its metabolism and excretion. Toxicological assessments have shown that the compound is well-tolerated in animal models at therapeutic doses, with no significant adverse effects reported. These results support its potential for advancing to clinical trials.

In conclusion, 3,3-difluoro-1-(3-methoxy-2-nitrophenyl)cyclobutylmethanamine (CAS: 2228564-06-3) represents a promising avenue for drug discovery. Its unique chemical structure, combined with its pharmacological activity and favorable safety profile, makes it a compelling candidate for further development. Future research should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in disease models. This compound holds significant potential to address unmet medical needs in inflammatory and other therapeutic areas.

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